
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone, commonly known as MPM, is a chemical compound that has been widely used in scientific research. MPM has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments. In
Wirkmechanismus
MPM works by binding to the active site of ALDH, preventing it from metabolizing alcohol. This results in an accumulation of acetaldehyde, which is a toxic byproduct of alcohol metabolism. The accumulation of acetaldehyde leads to various physiological effects, including nausea, vomiting, and headaches.
Biochemical and Physiological Effects:
In addition to its effects on ALDH, MPM has been found to have other biochemical and physiological effects. MPM has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, making it useful in studying drug metabolism and toxicity. MPM has also been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPM in lab experiments is its potency as an inhibitor of ALDH. This allows researchers to study the effects of alcohol on the brain and liver without having to administer large amounts of alcohol. However, MPM has limitations in that it may not accurately reflect the effects of alcohol on the body, as it only inhibits one enzyme involved in alcohol metabolism.
Zukünftige Richtungen
Future research on MPM could focus on its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies could investigate the effects of MPM on other enzymes involved in drug metabolism and toxicity. Another area of future research could be the development of more potent and selective inhibitors of ALDH, which could have greater therapeutic potential.
Synthesemethoden
The synthesis of MPM involves the reaction of 1-methylpyrazole and 2-phenylmorpholine with chloroacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPM has been used in various scientific research areas, including neuroscience, pharmacology, and toxicology. MPM has been found to be a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme involved in the metabolism of alcohol. This inhibition makes MPM a useful tool in studying the effects of alcohol on the brain and liver.
Eigenschaften
IUPAC Name |
(1-methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-10-13(9-16-17)15(19)18-7-8-20-14(11-18)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFHBMKHCNLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)
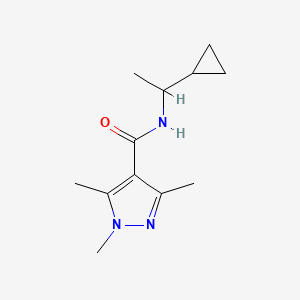
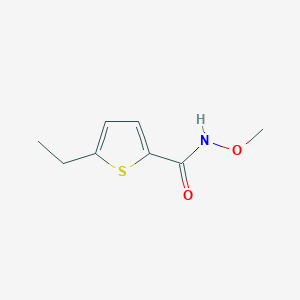
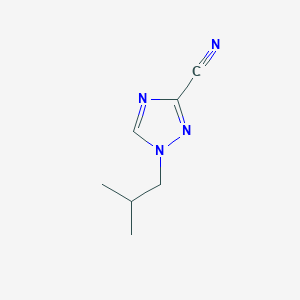
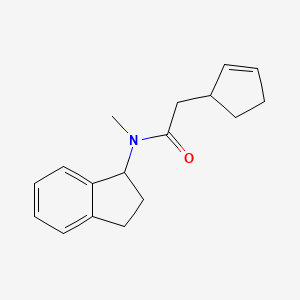
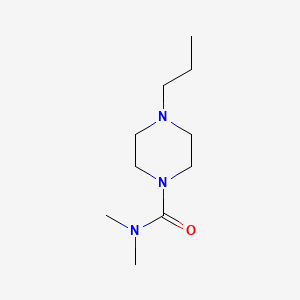
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
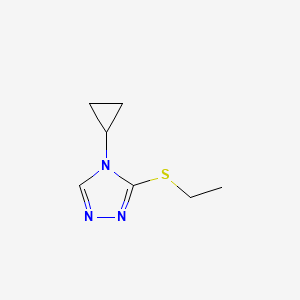

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)